n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide: is a chemical compound with the molecular formula C11H22N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide typically involves the reaction of pyrrolidine derivatives with pivaloyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide is used as a building block in organic synthesis. Its reactivity allows for the creation of various complex molecules, which can be used in further chemical research and development.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound to understand the interactions between similar molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect signaling pathways within cells, resulting in various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.
Uniqueness: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other pyrrolidine derivatives and allows for unique applications in various fields.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-pyrrolidin-3-ylethyl)propanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
JAIQRNJJQQKXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.